Cas no 50536-72-6 (3H-Benzoeindole-2-carboxylic Acid)
3H-Benzoeindole-2-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
-
- 3H-Benzo[e]indole-2-carboxylic acid
- 3H-Benz[e]indole-2-carboxylic acid
- 3H-Benz[e]indol-2-carbonsaeure
- AC1L75EL
- AC1Q73VM
- Ambcb6346613
- benz[e]indole-2-carboxylic acid
- CTK1G6543
- NSC607747
- Oprea1_725024
- SureCN3601642
- EN300-15081
- MFCD02320869
- PZHFTOALJLZERX-UHFFFAOYSA-N
- CCG-200572
- Z119989538
- SCHEMBL3601642
- DTXSID20326658
- NSC-607747
- Q27189121
- MLS000062003
- 3H-Benzo[e]indole-2-carboxylicacid
- SMR000070864
- CHEMBL1408184
- HMS2332P07
- CHEBI:109822
- FT-0732180
- J-512586
- AKOS000573884
- 50536-72-6
- BBL020226
- G76215
- STK889350
- DB-029099
- 3H-Benzoeindole-2-carboxylic Acid
-
- MDL: MFCD02320869
- Inchi: 1S/C13H9NO2/c15-13(16)12-7-10-9-4-2-1-3-8(9)5-6-11(10)14-12/h1-7,14H,(H,15,16)
- InChI Key: PZHFTOALJLZERX-UHFFFAOYSA-N
- SMILES: OC(C1=CC2=C(C=CC3C=CC=CC2=3)N1)=O
Computed Properties
- Exact Mass: 211.06337
- Monoisotopic Mass: 211.063328530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 292
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 53.1Ų
Experimental Properties
- PSA: 53.09
3H-Benzoeindole-2-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199007735-5g |
3H-Benzo[e]indole-2-carboxylic acid |
50536-72-6 | 95% | 5g |
$704.52 | 2023-09-01 | |
| TRC | B205808-25mg |
3H-Benzo[e]indole-2-carboxylic Acid |
50536-72-6 | 25mg |
$ 64.00 | 2023-04-19 | ||
| TRC | B205808-50mg |
3H-Benzo[e]indole-2-carboxylic Acid |
50536-72-6 | 50mg |
$ 81.00 | 2023-04-19 | ||
| TRC | B205808-100mg |
3H-Benzo[e]indole-2-carboxylic Acid |
50536-72-6 | 100mg |
$ 121.00 | 2023-04-19 | ||
| TRC | B205808-250mg |
3H-Benzo[e]indole-2-carboxylic Acid |
50536-72-6 | 250mg |
$ 207.00 | 2023-04-19 | ||
| Matrix Scientific | 200258-10g |
3H-Benzo[e]indole-2-carboxylic acid |
50536-72-6 | 10g |
$738.00 | 2023-09-09 | ||
| Matrix Scientific | 200258-25g |
3H-Benzo[e]indole-2-carboxylic acid |
50536-72-6 | 25g |
$1180.00 | 2023-09-09 | ||
| Crysdot LLC | CD11114425-5g |
3H-Benzo[e]indole-2-carboxylic acid |
50536-72-6 | 95+% | 5g |
$677 | 2024-07-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1536363-100mg |
3H-benzo[e]indole-2-carboxylic acid |
50536-72-6 | 98% | 100mg |
¥379.00 | 2024-05-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1536363-250mg |
3H-benzo[e]indole-2-carboxylic acid |
50536-72-6 | 98% | 250mg |
¥679.00 | 2024-05-11 |
3H-Benzoeindole-2-carboxylic Acid Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 3H-Benzoeindole-2-carboxylic Acid
Comprehensive Analysis of 3H-Benzoeindole-2-carboxylic Acid (CAS No. 50536-72-6): Properties, Applications, and Industry Trends
3H-Benzoeindole-2-carboxylic Acid (CAS No. 50536-72-6) is a heterocyclic organic compound with a molecular formula of C14H9NO2. This benzoeindole derivative has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and versatile reactivity. The compound's carboxylic acid functional group at the 2-position of the indole ring makes it particularly valuable as a building block for more complex molecules.
Recent studies highlight the growing demand for indole-based compounds in drug discovery, with 3H-Benzoeindole-2-carboxylic Acid serving as a key intermediate. Its CAS number 50536-72-6 is frequently searched in chemical databases, reflecting its importance in medicinal chemistry. Researchers are particularly interested in its potential applications for developing anti-inflammatory agents and central nervous system (CNS) therapeutics, aligning with current healthcare trends focusing on neurological disorders and chronic inflammation.
The compound's physicochemical properties make it suitable for various synthetic transformations. With a molecular weight of 223.23 g/mol, it typically appears as a white to off-white crystalline powder. Its solubility profile shows moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol, but limited solubility in water. These characteristics are crucial for researchers optimizing drug formulation strategies and delivery systems.
In the context of green chemistry trends, there's increasing interest in developing more sustainable synthetic routes for 3H-Benzoeindole-2-carboxylic Acid. Current research explores catalytic methods and microwave-assisted synthesis to improve yield and reduce environmental impact. These approaches address the pharmaceutical industry's growing emphasis on process intensification and waste reduction.
The analytical characterization of 50536-72-6 typically involves techniques like HPLC purity analysis, mass spectrometry, and NMR spectroscopy. Quality control specifications for commercial samples usually require ≥95% purity, with strict limits on residual solvents and heavy metals. These standards ensure the compound's suitability for high-throughput screening and lead optimization in drug discovery programs.
Market analysis indicates steady growth in demand for specialty indole derivatives, driven by expanding pharmaceutical R&D budgets worldwide. The 50536-72-6 market benefits from increasing investment in small molecule therapeutics and targeted drug delivery systems. Suppliers are responding by developing customized analytical packages and bulk synthesis services for research institutions and pharmaceutical companies.
From a regulatory perspective, 3H-Benzoeindole-2-carboxylic Acid is classified as a research chemical with no significant restrictions. However, proper material safety data sheets (MSDS) should always be consulted before handling. The compound's stability data suggests storage in cool, dry conditions away from strong oxidizers, following standard laboratory safety protocols for organic acids.
Emerging applications for CAS 50536-72-6 include its use in fluorescent probes and organic electronic materials. The conjugated π-system of the benzoeindole core makes it attractive for developing OLED materials and molecular sensors. This diversification beyond pharmaceutical uses reflects broader trends in multifunctional organic materials development.
For researchers considering 50536-72-6 for their projects, several key questions frequently arise: What are the optimal protection-deprotection strategies for the carboxylic acid group? How does the compound behave under various coupling reaction conditions? What are the most efficient purification methods? These practical considerations are essential for successful incorporation of this building block into synthetic workflows.
The future outlook for 3H-Benzoeindole-2-carboxylic Acid appears promising, with potential expansions into bioconjugation chemistry and prodrug development. As computational chemistry tools improve, more accurate predictions of its ADMET properties will facilitate rational drug design. The compound's versatility ensures its continued relevance in medicinal chemistry and material science innovation.
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